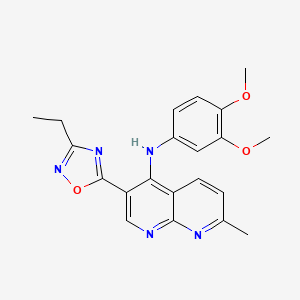![molecular formula C17H18F2N2OS B2577224 2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097858-48-3](/img/structure/B2577224.png)
2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide” is a complex organic molecule that contains several functional groups and structural features . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a thiophenyl group, which is a five-membered aromatic ring containing one sulfur atom . Additionally, it has a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic structure, would contribute to the rigidity of the molecule . The presence of the sulfur atom in the thiophenyl group and the fluorine atoms in the difluorophenyl group would also influence the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The thiophenyl and difluorophenyl groups could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms might increase its solubility in polar solvents .
科学的研究の応用
Pharmacological Characterization
Compounds with structural features similar to "2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide" have been studied for their pharmacological properties, particularly as κ-opioid receptor (KOR) antagonists. Such compounds demonstrate potential for treating depression and addiction disorders by blocking KOR and MOR (μ-opioid receptors) agonist-induced analgesia and showing antidepressant-like efficacy in animal models (Grimwood et al., 2011).
Thrombin Inhibition
Similar compounds have been explored as potent thrombin inhibitors, a critical factor in the blood coagulation process. These studies involve compounds with difluoro-aryl and heteroaryl groups, indicating potential applications in developing anticoagulant therapies (Lee et al., 2007).
Fluorinating Agents
Some research focuses on the synthesis and application of novel fluorinating agents, which are crucial in organic synthesis and pharmaceutical development. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used for site-selective fluorination of various substrates under mild conditions, showcasing the versatility of fluorinated compounds in chemical synthesis (Banks et al., 1996).
Metal Ion Ligation
Research into ligands for metal ions, especially lanthanide cations, highlights the importance of compounds with pyridine and phosphine oxide groups for forming complexes with potential applications in catalysis, material science, and luminescence. The design and synthesis of ligands capable of tridentate, tetradentate, and pentadentate docking structures on lanthanide cations are explored for their minimal steric hindrance and flexibility (Ouizem et al., 2014).
Optical and Thermal Properties of Polymers
The synthesis of novel polyimides containing heterocyclic pyridine groups, explored for their high glass transition temperature, mechanical, thermal properties, and fluorescence upon protonation, demonstrates the potential of fluorinated and pyridine-containing compounds in developing advanced materials with desirable physical properties (Wang et al., 2008).
将来の方向性
特性
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c18-14-2-1-13(16(19)8-14)7-17(22)20-15-3-5-21(10-15)9-12-4-6-23-11-12/h1-2,4,6,8,11,15H,3,5,7,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNBXEMGJCWCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=C(C=C(C=C2)F)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)
![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)

![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)



